An In-depth Technical Guide to the Chemical Properties of Dexamethasone-21-sulfobenzoate Sodium Salt
An In-depth Technical Guide to the Chemical Properties of Dexamethasone-21-sulfobenzoate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of Dexamethasone-21-sulfobenzoate sodium salt, a potent synthetic corticosteroid. Designed for the discerning researcher and drug development professional, this document moves beyond rudimentary data to offer a deeper understanding of the molecule's characteristics, including its synthesis, analytical methodologies, and stability profile. Each section is crafted to provide not just data, but also the scientific rationale behind the experimental approaches, ensuring a thorough and practical understanding of this important active pharmaceutical ingredient.
Molecular Identity and Physicochemical Characteristics
Dexamethasone-21-sulfobenzoate sodium salt is a prodrug of dexamethasone, designed to enhance its aqueous solubility for parenteral administration. The introduction of the sulfobenzoate moiety at the C21 position significantly alters the physicochemical properties of the parent dexamethasone molecule.
Chemical Structure and Nomenclature
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IUPAC Name: sodium;3-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxo-ethoxy]carbonylbenzenesulfonate[1][2]
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Synonyms: Dexamethasone sodium m-sulfobenzoate, 21-(3-Sulfobenzoyloxy)dexamethasone sodium salt, Sisotek[1]
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CAS Number: 3936-02-5[1]
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Molecular Formula: C₂₉H₃₂FNaO₉S[2]
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Molecular Weight: 598.61 g/mol [2]
Physicochemical Properties
The esterification of the C21 hydroxyl group of dexamethasone with 3-sulfobenzoyl chloride and subsequent conversion to the sodium salt dramatically increases its polarity and aqueous solubility.
| Property | Value | Source/Rationale |
| Melting Point | Not explicitly reported for the sulfobenzoate salt. The parent dexamethasone melts at approximately 262-264 °C. Esterification and salt formation are expected to alter this value significantly. | Inferred from dexamethasone data. |
| Solubility | Enhanced solubility in aqueous solutions.[1] Freely soluble in water and methanol. | The presence of the ionic sodium sulfonate group makes the molecule highly polar. |
| pKa | The pKa of the sulfonic acid group in sulfobenzoic acid is low (estimated < 2), indicating it is a strong acid and exists as the sulfonate anion at physiological pH. | Based on the pKa of related aromatic sulfonic acids. |
| Appearance | White to off-white crystalline powder. | General appearance of steroid salts. |
Synthesis of Dexamethasone-21-sulfobenzoate Sodium Salt
The synthesis of Dexamethasone-21-sulfobenzoate sodium salt involves the esterification of the primary hydroxyl group at the C21 position of dexamethasone. This reaction leverages the higher reactivity of the primary alcohol compared to the tertiary hydroxyl groups at C11 and C17.
Synthetic Pathway Rationale
The chosen synthetic route involves the reaction of dexamethasone with an activated form of 3-sulfobenzoic acid, typically the sulfonyl chloride, in the presence of a base to neutralize the generated HCl. The use of a sulfonyl chloride ensures a high-yielding esterification.
Caption: Synthetic pathway for Dexamethasone-21-sulfobenzoate sodium salt.
General Experimental Protocol
This protocol is a representative procedure based on established esterification methods for steroids.
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Dissolution: Dissolve dexamethasone in a suitable aprotic solvent such as anhydrous pyridine or dichloromethane. Pyridine can act as both the solvent and the acid scavenger.
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Acylation: Cool the solution to 0°C and slowly add 3-(chlorosulfonyl)benzoic acid. The reaction is typically stirred at this temperature for a period and then allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).
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Work-up: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with dilute acid (to remove pyridine), water, and brine.
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Purification of the Ester: The crude ester is purified by column chromatography on silica gel.
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Salt Formation: The purified dexamethasone-21-sulfobenzoate is dissolved in a suitable solvent like ethanol, and a stoichiometric amount of sodium bicarbonate or sodium hydroxide solution is added.
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Isolation: The final sodium salt is isolated by precipitation or by evaporation of the solvent.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of Dexamethasone-21-sulfobenzoate sodium salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted chemical shifts based on the analysis of dexamethasone and related esters. Actual experimental values may vary slightly.
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¹H NMR: The proton spectrum will show characteristic signals for the dexamethasone steroid backbone. Key diagnostic signals include the downfield shift of the C21 protons (originally around 4.2-4.8 ppm in dexamethasone) to approximately 5.0-5.5 ppm upon esterification. The aromatic protons of the sulfobenzoate group will appear in the aromatic region (7.5-8.5 ppm).
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¹³C NMR: The carbon spectrum will also reflect the steroid core. The C21 carbon will show a significant downfield shift upon esterification. The carbonyl carbon of the ester and the aromatic carbons of the sulfobenzoate ring will be observable in their respective characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the molecule is expected to show a prominent ion corresponding to the deprotonated sulfobenzoate ester of dexamethasone.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands:
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~3400 cm⁻¹: O-H stretching of the hydroxyl groups.
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~1720 cm⁻¹: C=O stretching of the ester carbonyl.
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~1660 cm⁻¹: C=O stretching of the α,β-unsaturated ketone.
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~1270 and 1150 cm⁻¹: S=O stretching of the sulfonate group.
Analytical Methodologies
A robust and validated analytical method is crucial for the quality control and quantification of Dexamethasone-21-sulfobenzoate sodium salt in pharmaceutical formulations and biological matrices. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.
Stability-Indicating HPLC Method
Caption: Workflow for a typical stability-indicating HPLC method.
Protocol for a Stability-Indicating HPLC Method
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Chromatographic Conditions:
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer, pH adjusted) is employed. The ratio can be optimized for best separation.
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Detection: UV detection at the λmax of the molecule (around 240 nm) provides good sensitivity.
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Standard and Sample Preparation:
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Prepare a stock solution of Dexamethasone-21-sulfobenzoate sodium salt reference standard in a suitable solvent (e.g., mobile phase).
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Prepare working standards by serial dilution to construct a calibration curve.
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Prepare the sample solution at a concentration within the calibration range.
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Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
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Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation of the drug substance is performed under various stress conditions:
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Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH.
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Oxidative Degradation: Treatment with hydrogen peroxide.
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Thermal Degradation: Heating the solid drug or a solution.
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Photodegradation: Exposure to UV and visible light. The HPLC method must be able to resolve the main peak from all significant degradation products.
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Stability Profile
The stability of Dexamethasone-21-sulfobenzoate sodium salt is a critical parameter for its formulation, storage, and therapeutic efficacy. As a prodrug, it is designed to be relatively stable in formulation but to hydrolyze in vivo to release the active dexamethasone.
Hydrolytic Stability
The ester linkage is susceptible to hydrolysis, which is the primary degradation pathway. The rate of hydrolysis is pH-dependent. Generally, ester hydrolysis is catalyzed by both acid and base. The sulfobenzoate ester is expected to be most stable at a slightly acidic pH.
In Vivo Hydrolysis
In the biological environment, the ester is expected to be cleaved by esterases to release dexamethasone. The rate of this enzymatic hydrolysis is a key factor in the pharmacokinetic profile of the prodrug.
Mechanism of Action
As a prodrug, Dexamethasone-21-sulfobenzoate sodium salt is pharmacologically inactive. Its therapeutic effect is realized after its in vivo conversion to dexamethasone.
Caption: Mechanism of action of Dexamethasone-21-sulfobenzoate sodium salt.
Dexamethasone exerts its potent anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR). This drug-receptor complex translocates to the nucleus, where it modulates the expression of a wide array of genes, leading to the inhibition of pro-inflammatory cytokines and other mediators of inflammation.
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